N-(2-chlorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 2-chloroacetamide derivatives and 1H-indole carbaldehyde oxime . The reaction conditions often require the use of catalysts such as sodium hydroxide and solvents like acetone at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antioxidant properties .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
METHYL N-(2-CHLOROPHENYL)CARBAMATE: This compound shares the chlorophenyl group but differs in its overall structure and properties.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound has a similar acetamide group but features an indole ring instead of a thiazole ring.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its combination of a thiazole ring and phenylcarbamoyl group, which imparts specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C19H17ClN4O2S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H17ClN4O2S/c20-16-9-5-4-6-13(16)11-21-17(25)10-15-12-27-19(23-15)24-18(26)22-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,21,25)(H2,22,23,24,26) |
InChI Key |
MCWNLMXHOMCRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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